molecular formula C17H20O5 B14063311 4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol CAS No. 102139-27-5

4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol

Cat. No.: B14063311
CAS No.: 102139-27-5
M. Wt: 304.34 g/mol
InChI Key: BWXUQUPHOALVFU-UHFFFAOYSA-N
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Description

4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol is a complex organic compound characterized by its unique structure, which includes multiple methoxy and hydroxy groups attached to a phenyl ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with appropriate reagents to introduce the ethyl and dimethoxy groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers .

Scientific Research Applications

4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism by which 4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol exerts its effects involves interactions with various molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

102139-27-5

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C17H20O5/c1-10(11-5-6-13(18)14(7-11)20-2)12-8-15(21-3)17(19)16(9-12)22-4/h5-10,18-19H,1-4H3

InChI Key

BWXUQUPHOALVFU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)OC)C2=CC(=C(C(=C2)OC)O)OC

Origin of Product

United States

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